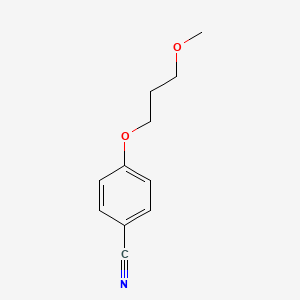

4-(3-Methoxypropoxy)benzonitrile

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

4-(3-methoxypropoxy)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-13-7-2-8-14-11-5-3-10(9-12)4-6-11/h3-6H,2,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQRPHNCVMFGSBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCOC1=CC=C(C=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

943150-79-6 | |

| Record name | 4-(3-methoxypropoxy)benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Applications in Functional Materials Science

Organic Electronic and Optoelectronic Devices

Computational Design and Screening of Organic Electronic Materials

There is no available research in the public domain that details the use of 4-(3-Methoxypropoxy)benzonitrile in the computational design and screening of organic electronic materials.

Other Advanced Materials Applications

Integration into Metal-Organic Frameworks (MOFs) for Specific Functionalities

There is no documented evidence of this compound being used as a linker or guest molecule in the synthesis of Metal-Organic Frameworks.

Overview of Benzonitrile Derivatives in Functional Materials

The unique electronic properties of the nitrile group, combined with the structural versatility of the benzene (B151609) ring, make benzonitrile (B105546) derivatives highly attractive for applications in materials science, particularly in the field of functional materials. These materials possess specific properties that can be tailored for various applications, from electronics to optics.

One of the most prominent areas of application for benzonitrile derivatives is in the field of liquid crystals. The rod-like shape and permanent dipole moment of many benzonitrile-containing molecules are conducive to the formation of liquid crystalline phases. The nitrile group, with its strong dipole moment, contributes significantly to the dielectric anisotropy of the molecule, a crucial parameter for the functioning of liquid crystal displays (LCDs). The flexible ether linkage, such as the methoxypropoxy group in 4-(3-Methoxypropoxy)benzonitrile, can influence the melting point and the temperature range of the liquid crystalline phase. The presence of ether linkages in liquid crystal dimers has been shown to affect their phase behavior and transition temperatures.

In recent years, benzonitrile derivatives have also emerged as promising components in organic light-emitting diodes (OLEDs). Their electronic properties, including their ability to transport electrons and their luminescence characteristics, make them suitable for use as emitter or host materials in OLED devices. The ability to tune the electronic properties by modifying the substituents on the benzene ring allows for the development of materials with specific emission colors and efficiencies.

The general utility of benzonitriles extends to other areas of materials science as well. They can be incorporated into polymers to enhance their thermal stability and other properties. The nitrile group can undergo polymerization or cross-linking reactions, leading to the formation of robust polymer networks.

While direct research on the application of this compound in these areas is limited, its structure suggests potential as a component in the design of new liquid crystals or as a building block for novel organic electronic materials. Further research into the specific properties of this compound is warranted to fully explore its potential in the development of advanced functional materials.

Unveiling the Synthetic Pathways to this compound

The synthesis of this compound, a nitrile compound featuring an ether linkage, involves strategic chemical transformations. Advanced methodologies focus on the efficient formation of the crucial ether bond and the introduction of the nitrile functional group. This article explores the nuanced strategies for its synthesis, including etherification reactions, nitrile group transformations, and pathways to structurally related analogs.

Advanced Spectroscopic and Analytical Characterization Techniques in Research Context

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom.

Proton (¹H) NMR Applications

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number and types of hydrogen atoms in a molecule. For 4-(3-Methoxypropoxy)benzonitrile, the ¹H NMR spectrum provides distinct signals corresponding to the aromatic and aliphatic protons.

The aromatic protons on the benzene (B151609) ring typically appear as doublets in the downfield region due to the electron-withdrawing effect of the nitrile group and the electron-donating effect of the methoxypropoxy group. The protons of the methoxypropoxy chain appear as triplets and multiplets in the upfield region. The integration of these signals confirms the number of protons in each chemical environment.

A representative ¹H NMR data interpretation for this compound is presented in the table below.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.57 | d | 2H | Aromatic protons ortho to the nitrile group |

| 6.93 | d | 2H | Aromatic protons ortho to the ether linkage |

| 4.10 | t | 2H | -O-CH₂-CH₂- |

| 3.60 | t | 2H | -CH₂-O-CH₃ |

| 3.35 | s | 3H | -O-CH₃ |

| 2.05 | p | 2H | -CH₂-CH₂-CH₂- |

This is an illustrative table based on typical chemical shifts for similar structures. Actual experimental values may vary slightly.

Carbon-13 (¹³C) NMR Applications

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum.

The carbon atom of the nitrile group (C≡N) is characteristically found in the downfield region of the spectrum. The aromatic carbons show a set of signals, with their chemical shifts influenced by the substituents on the ring. The carbons of the methoxypropoxy side chain appear in the upfield region.

Below is a table summarizing the expected ¹³C NMR chemical shifts for this compound. rsc.orgchemicalbook.com

| Chemical Shift (δ) ppm | Assignment |

| 162.5 | C-O (aromatic) |

| 134.0 | C-H (aromatic, ortho to CN) |

| 119.5 | C≡N |

| 115.0 | C-H (aromatic, ortho to O-R) |

| 104.0 | C-CN (aromatic) |

| 69.0 | -O-CH₂- |

| 66.5 | -CH₂-O- |

| 58.5 | -O-CH₃ |

| 29.0 | -CH₂-CH₂-CH₂- |

This is an illustrative table based on typical chemical shifts for similar structures. Actual experimental values may vary slightly.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by measuring the vibrations of chemical bonds.

For this compound, the most prominent and diagnostic absorption band in the IR spectrum is the stretching vibration of the nitrile (C≡N) group, which typically appears in the range of 2220-2240 cm⁻¹. researchgate.netnist.govresearchgate.net The presence of the ether linkage is confirmed by the C-O stretching vibrations, which are usually observed in the region of 1250-1000 cm⁻¹. researchgate.net Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the methoxypropoxy group appear just below 3000 cm⁻¹. researchgate.netnist.gov

Raman spectroscopy provides complementary information, particularly for the non-polar C≡N bond, often resulting in a strong and sharp signal.

A summary of the characteristic IR absorption frequencies for this compound is provided in the table below. researchgate.netnist.govresearchgate.netnist.gov

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~2230 | Stretching | Nitrile (C≡N) |

| ~3050 | Stretching | Aromatic C-H |

| ~2950, ~2870 | Stretching | Aliphatic C-H |

| ~1600, ~1500 | Stretching | Aromatic C=C |

| ~1250, ~1040 | Stretching | Ether (C-O-C) |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a crucial analytical technique used to determine the molecular weight and elemental composition of a compound. uni.lu It also provides valuable information about the structure of the molecule through the analysis of its fragmentation pattern. libretexts.orgsemanticscholar.orgnih.govnih.govmiamioh.edu

In the mass spectrum of this compound, the molecular ion peak [M]⁺ would correspond to its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula.

The fragmentation of this compound under electron ionization (EI) would likely involve cleavage of the ether bonds and the propoxy chain. Common fragmentation pathways could include the loss of the methoxy (B1213986) group (-OCH₃), the entire methoxypropoxy side chain, or parts of the alkyl chain. The benzonitrile (B105546) moiety itself is relatively stable and may appear as a prominent fragment.

The table below outlines some of the potential key fragments and their corresponding mass-to-charge ratios (m/z) for this compound. uni.lu

| m/z | Fragment Ion |

| 191 | [M]⁺ (Molecular Ion) |

| 160 | [M - OCH₃]⁺ |

| 132 | [M - C₃H₇O]⁺ |

| 103 | [C₇H₅N]⁺ (Benzonitrile) |

| 59 | [C₃H₇O]⁺ |

X-ray Diffraction (XRD) for Crystalline Structure Analysis

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. nih.govnih.govunits.it For this compound, if it can be obtained in a suitable crystalline form, single-crystal XRD analysis can provide precise bond lengths, bond angles, and intermolecular interactions. researchgate.net This information is vital for understanding the packing of molecules in the solid state and for correlating its structure with its physical properties. researchgate.net

Powder X-ray diffraction (PXRD) is used to characterize the bulk crystalline form of the material, identify different polymorphs (if they exist), and assess the purity of the crystalline sample. units.it The resulting diffraction pattern, with its characteristic peak positions and intensities, serves as a fingerprint for the specific crystalline phase. units.it

A study on the related compound 4-benzyloxy-3-methoxybenzonitrile revealed a monoclinic crystal system with a P2/c space group. researchgate.net While not directly applicable to this compound, it highlights the type of detailed structural information that can be obtained through XRD analysis. researchgate.net

Thermal Analysis Techniques in Material Characterization

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are used to study the physical and chemical properties of a material as a function of temperature. nih.govnih.gov

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. nih.govnih.gov For this compound, DSC can be used to determine its melting point, heat of fusion, and to identify any phase transitions that may occur upon heating or cooling. This information is critical for understanding the material's thermal stability and for processing it in various applications.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. TGA is used to determine the decomposition temperature and to study the thermal stability of this compound. The resulting TGA curve provides information about the temperature at which the compound begins to degrade and the amount of residue left after decomposition.

The Potential of this compound in Advanced Materials: A Scientific Overview

The chemical compound this compound is a noteworthy molecule within the broader class of benzonitrile derivatives, which are recognized for their significant contributions to materials science. This article explores the potential applications of this compound, focusing on its role in the development of functional materials, particularly in the realms of liquid crystalline systems and organic electronics. The unique molecular architecture of this compound, featuring a polar nitrile group and a flexible methoxypropoxy tail, suggests its utility in creating materials with tailored properties.

Role As a Key Synthetic Intermediate in Complex Chemical Synthesis

Precursor in Pharmaceutical Intermediates

The utility of 4-(3-Methoxypropoxy)benzonitrile is prominently highlighted in the pharmaceutical industry, where it functions as a precursor for the synthesis of various active pharmaceutical ingredients (APIs) and their intermediates.

Synthesis of Rabeprazole and its Analogues

A significant application of this compound is in the manufacturing of the proton pump inhibitor Rabeprazole. It is a key precursor for the synthesis of 2-chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine hydrochloride, a critical intermediate in the production of Rabeprazole. The synthesis of Rabeprazole involves the condensation of this pyridine derivative with 2-mercaptobenzimidazole to form Rabeprazole sulfide, which is then oxidized to yield Rabeprazole.

Several synthetic routes to Rabeprazole and its analogues utilize intermediates derived from this compound. For instance, one approach involves the reaction of 4-chloro-2,3-dimethylpyridine 1-oxide with 3-methoxypropan-1-ol to produce 4-(3-methoxypropoxy)-2,3-dimethylpyridine 1-oxide. This intermediate is then further functionalized to introduce the chloromethyl group at the 2-position, which is essential for the subsequent coupling reaction.

The following table summarizes the key intermediates in the synthesis of Rabeprazole starting from precursors related to this compound:

| Intermediate | Chemical Name | Role in Synthesis |

| 1 | 2-Chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine hydrochloride | Key intermediate for condensation with 2-mercaptobenzimidazole |

| 2 | Rabeprazole sulfide | Product of the condensation reaction, precursor to Rabeprazole |

| 3 | Rabeprazole | Active pharmaceutical ingredient |

Contribution to Other Bioactive Compound Syntheses

While the synthesis of Rabeprazole is a primary application, the structural motif of this compound is also found in other bioactive molecules. For example, the related compound 4-methoxy-3-(3-morpholinopropoxy)benzonitrile has been synthesized from 3-hydroxy-4-methoxybenzaldehyde. This synthesis involves the conversion of the formyl group to a nitrile, followed by etherification. This suggests that the this compound scaffold can be incorporated into various molecular frameworks to modulate their biological activity.

Research into the synthesis of novel therapeutic agents often involves the exploration of diverse chemical scaffolds. The methoxypropoxy group can enhance solubility and modify the pharmacokinetic profile of a drug candidate, while the benzonitrile (B105546) moiety provides a handle for further chemical transformations.

Building Block in Novel Organic Synthesis

Beyond its role in pharmaceutical manufacturing, this compound is a versatile building block for the construction of novel and complex organic molecules.

Diversification via Substitution and Functionalization

The benzonitrile unit of this compound is amenable to a variety of chemical transformations, allowing for the introduction of diverse functional groups. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions to form heterocyclic systems.

For instance, the synthesis of 4-methoxy-3-(3-morpholinopropoxy)benzonitrile demonstrates a strategy where a hydroxyl group on the benzene (B151609) ring is alkylated with an N-(3-chloropropyl)morpholine moiety. This illustrates how the core structure can be elaborated with different side chains to create a library of compounds for screening and optimization in drug discovery programs.

The following table outlines potential functional group transformations of the benzonitrile moiety:

| Reaction Type | Reagents | Resulting Functional Group |

| Hydrolysis | Acid or base | Carboxylic acid |

| Reduction | Reducing agents (e.g., LiAlH4) | Primary amine |

| Cycloaddition | Azides, dienes | Heterocyclic rings (e.g., tetrazoles, pyridines) |

Strategies for Constructing Complex Molecular Architectures

The strategic use of this compound as a building block enables the construction of complex molecular architectures. Its bifunctional nature, with the reactive nitrile group and the modifiable aromatic ring, allows for sequential or one-pot multi-component reactions to build intricate molecular frameworks.

While specific examples of the use of this compound in the construction of highly complex, non-pharmaceutical molecules are not extensively documented in readily available literature, the principles of organic synthesis suggest its potential in this area. The nitrile group can act as a linchpin in multicomponent reactions, bringing together several other molecules in a single step to rapidly increase molecular complexity. This approach is highly valued in combinatorial chemistry and the synthesis of natural product analogues.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of quantum chemical calculations, used to investigate the electronic structure of molecules. Such studies on derivatives of 4-(3-Methoxypropoxy)benzonitrile provide crucial data on molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the energy gap, is a critical parameter for determining a molecule's electronic properties and reactivity.

For instance, DFT calculations performed on related organic-inorganic hybrid perovskites have shown that the choice of functional, particularly those including van der Waals interactions, is crucial for accurately describing the material's properties. rsc.org Analysis of similar benzonitrile (B105546) compounds, like 4-(dimethylamino)benzonitrile, has utilized ab initio calculations to explore photochemical behavior and the nature of excited charge transfer (CT) states. nih.gov These studies reveal how structural changes, such as the twisting of the dimethylamino group, influence the electronic states and aromaticity of the benzene (B151609) ring. nih.gov

A theoretical DFT study of this compound would similarly focus on calculating these electronic parameters to predict its stability, reactivity, and suitability for applications in optoelectronic devices. nih.gov Key parameters that would be investigated are summarized in the illustrative table below.

Illustrative DFT-Calculated Electronic Properties for a Benzonitrile Derivative

| Property | Value (Illustrative) | Significance |

| HOMO Energy | -6.5 eV | Relates to electron-donating ability |

| LUMO Energy | -1.2 eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Indicates kinetic stability and optical properties |

| Dipole Moment | 4.5 D | Influences intermolecular interactions and solubility |

| Ionization Potential | 7.0 eV | Energy required to remove an electron |

| Electron Affinity | 1.0 eV | Energy released upon gaining an electron |

These values help in understanding the molecule's potential for charge transfer, which is vital for designing materials used in electronics and photovoltaics. nih.gov

Molecular Dynamics (MD) Simulations for Adsorption and Intermolecular Interactions

Molecular Dynamics (MD) simulations are employed to study the physical movements of atoms and molecules over time. These simulations provide a detailed view of intermolecular interactions and the behavior of molecules in various environments, such as on a surface or in a solvent.

For example, MD simulations combined with quantum chemistry have been used to model the formation of benzonitrile from the ionization of cyanoacetylene (B89716) and acetylene (B1199291) clusters, revealing the complex chemical pathways that can occur. nih.gov Other studies have investigated the adsorption of benzonitrile on silicon surfaces at room temperature. aps.org These investigations, using techniques like X-ray photoemission spectroscopy interpreted with DFT calculations, show that the molecule can adsorb in multiple geometries, interacting with the surface via either the cyano group or the phenyl ring. aps.org Real-time kinetic studies further demonstrate that these different adsorbed species appear simultaneously from the beginning of the adsorption process. aps.org

For this compound, MD simulations would be invaluable for understanding its adsorption characteristics on various substrates, which is crucial for applications in sensors or as a surface-modifying agent. Simulations could also predict its behavior in solution, including aggregation and interactions with other molecules, which is pertinent to its use in liquid crystal displays or as an electrolyte component.

Quantum Chemical Parameter Calculations for Structure-Activity/Property Relationships

Quantum chemical parameters are numerical descriptors derived from the calculated electronic structure of a molecule. These parameters are fundamental to developing Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR). QSAR/QSPR models establish a mathematical correlation between these chemical descriptors and an observed biological activity or physical property.

Studies on various molecular classes have successfully used quantum chemical methods to build these relationships. nih.govscirp.org Descriptors such as HOMO and LUMO energies, dipole moment, polarizability (α), and chemical potential (μ) are frequently used. scirp.org For example, research on nonsteroidal anti-inflammatory drugs showed a correlation between inhibitory potency and the energy of the HOMO, suggesting that charge transfer is a key mechanism of action. nih.gov

In the context of this compound, calculating a range of quantum chemical descriptors would be the first step toward predicting its potential biological activities or material properties. By comparing these descriptors with those of known active compounds, it is possible to screen for potential applications in fields like medicine or materials science. nih.govfrontiersin.org

Illustrative Quantum Chemical Descriptors for QSAR/QSPR Studies

| Descriptor | Symbol | Definition (Simplified) | Potential Relationship |

| Chemical Potential | μ | The tendency of electrons to escape from a system. | Reactivity, Corrosion Inhibition |

| Electronegativity | χ | The power of an atom to attract electrons. | Bonding characteristics, Acidity/Basicity |

| Global Hardness | η | Resistance to change in electron distribution. | Molecular Stability |

| Global Softness | S | The reciprocal of global hardness. | Reactivity, Polarizability |

| Polarizability | α | The ability of the electron cloud to be distorted. | Intermolecular forces, Optical properties |

| Electrophilicity Index | ω | A measure of the energy lowering of a system when it accepts electrons. | Electrophilic reactivity |

Machine Learning and Generative Models in Material Design

Machine learning (ML) and generative models represent a paradigm shift in materials science, enabling the rapid discovery and design of novel materials with desired properties. nih.gov These data-driven approaches can learn complex structure-property relationships from large datasets and then be used to either predict the properties of new candidate molecules or generate entirely new molecular structures optimized for a specific function. nih.govchemrxiv.org

Supervised learning models, such as support vector machines or neural networks, can be trained on a dataset of molecules and their corresponding properties (e.g., conductivity, stability, bioactivity). nih.govmdpi.com Once trained, these models can rapidly screen vast virtual libraries of compounds, including derivatives of this compound, to identify promising candidates.

Generative models, such as variational autoencoders (VAEs) or generative adversarial networks (GANs), take this a step further. nih.govnih.gov They learn the underlying patterns in a set of known molecules and can then generate novel structures that are chemically valid and optimized for target properties. nih.gov This "inverse design" approach could be used to create new molecules based on the this compound scaffold but with enhanced charge transport capabilities, improved thermal stability, or other specific characteristics. The process often involves translating molecular structures into a machine-readable format, or "fingerprint," which the algorithm uses for learning and generation. mdpi.com

Theoretical Insights into Charge Transport and Material Stability

Theoretical calculations provide deep insights into the mechanisms of charge transport and the factors governing material stability. For organic semiconductor materials, charge transport typically occurs via a "hopping" mechanism, where charge carriers (electrons or holes) move between adjacent molecules. The efficiency of this process is highly dependent on the electronic coupling between molecules and the reorganization energy—the energy required to distort the molecular geometry upon gaining or losing a charge.

For this compound, theoretical investigations would focus on:

Reorganization Energy: Calculating the energy difference between the neutral and ionized geometries to predict charge hopping rates.

Electronic Coupling: Determining the strength of electronic interaction between neighboring molecules in a solid-state packing arrangement.

Thermal and Photochemical Stability: Assessing bond dissociation energies and the energies of excited states to predict the molecule's robustness under operational stress.

These theoretical insights are critical for evaluating the potential of this compound and its derivatives as stable and efficient materials for organic electronics. researchgate.net

Structure Property Relationships in Derivatized Systems

Impact of Alkoxy Chain Length on Material Properties

The length of the alkoxy chain in benzonitrile (B105546) derivatives significantly influences their material properties, particularly their liquid crystalline behavior. In homologous series of such compounds, increasing the chain length can affect thermal stability, the type of mesophase formed, and optical properties.

Longer alkoxy chains generally lead to a decrease in the clearing point, which is the temperature at which the material transitions from a liquid crystal phase to an isotropic liquid. mdpi.com This effect is attributed to the increased flexibility and disorder introduced by the longer alkyl chains. However, the influence on melting points can be more complex, sometimes leading to a broader temperature range for the liquid crystal phase. mdpi.com

For instance, in a series of symmetric 4-alkylphenyl derivatives of tandfonline.combenzothieno[3,2-b]benzothiophene, increasing the alkyl chain length from C6 to C12 influenced thermal stability, thin-film absorption spectra, and charge-carrier mobility. rsc.org Specifically, longer chains can promote the formation of smectic phases over nematic phases due to increased van der Waals interactions between the molecules, leading to a more ordered, layered structure. tandfonline.com

The table below illustrates the general trends observed in the thermal properties of a homologous series of alkoxy-substituted liquid crystals.

Table 1: Effect of Alkoxy Chain Length on Mesophase Behavior

| Alkoxy Chain Length (n) | Melting Point (°C) | Clearing Point (°C) | Mesophase Type |

|---|---|---|---|

| 6 | 116 | 184 | Columnar Hexagonal |

| 8 | 110 | 175 | Columnar Hexagonal |

| 10 | 105 | 168 | Columnar Hexagonal |

| 12 | 102 | 162 | Columnar Hexagonal |

Note: The data in this table is representative and illustrates a general trend. Actual values can vary depending on the specific molecular core.

Influence of Substituent Position and Nature on Electronic and Mesomorphic Behavior

The cyano (–CN) group is a strong electron-withdrawing group, while the alkoxy (–OR) group is electron-donating. In "4-(3-Methoxypropoxy)benzonitrile," their para-substitution (at opposite ends of the benzene (B151609) ring) creates a significant longitudinal dipole moment. This molecular polarity is a key factor in the formation of nematic and smectic liquid crystal phases. mdpi.com

The specific nature of the substituent can also introduce steric effects that influence molecular packing. For example, replacing a linear alkyl chain with a branched one can disrupt the ordered packing required for liquid crystal phases, often leading to lower clearing points or the suppression of mesomorphism altogether. mdpi.com Similarly, the introduction of bulky lateral substituents can increase the width of the molecule, hindering the close packing necessary for stable mesophase formation. ajchem-a.com

The electronic nature of terminal groups also has a profound effect. For instance, the substitution of a terminal hydrogen with a halogen atom in alkoxy cyanobiphenyls has been shown to destabilize both the smectic and nematic phases, a result of the halogen's size and polarity. tandfonline.com

Role of Cyano Group in Molecular Architecture and Intermolecular Interactions

The nitrogen atom of the cyano group possesses a region of negative electrostatic potential, allowing it to act as a hydrogen bond acceptor. mdpi.com This capability enables the formation of various non-covalent interactions, including hydrogen bonds with suitable donor molecules and dipole-dipole interactions. nih.govresearchgate.net These interactions are crucial for the self-assembly of molecules into the ordered structures characteristic of liquid crystals.

Diastereomeric and Stereochemical Considerations in Synthesis and Functionality

While "this compound" itself is not chiral, the principles of stereochemistry are highly relevant in the broader context of derivatized systems, particularly in the development of chiral liquid crystals. The introduction of a stereocenter into a liquid crystal molecule can lead to the formation of chiral mesophases, such as the chiral nematic (N) and ferroelectric smectic C (SmC*) phases. mdpi.com

The stereochemistry of the chiral center has a direct and predictable influence on the macroscopic properties of the resulting chiral mesophase. For example, the handedness of the helical superstructure in a chiral nematic phase is determined by the absolute configuration (R or S) of the chiral center. researchgate.net

In the synthesis of such chiral materials, controlling the stereochemistry is paramount. Asymmetric synthesis techniques are employed to produce a single enantiomer, as the presence of the other enantiomer can diminish or cancel out the desired chiral properties. researchgate.net The relationship between the molecular stereochemistry and the resulting bulk properties, such as the direction of spontaneous polarization in ferroelectric liquid crystals, is a complex but crucial aspect of materials design. mdpi.com

For instance, in chiral fluorenol liquid crystals, the combination and positioning of different alkoxy chain lengths in relation to the chiral center have been studied to understand the origin of polar ordering in the chiral SmC* phase. rsc.org These studies highlight the intricate connection between molecular-level chirality and the macroscopic ferroelectric properties of the material.

Future Research and Emerging Opportunities for this compound

Future Research Directions and Emerging Opportunities

The unique molecular structure of 4-(3-methoxypropoxy)benzonitrile, which combines a polar nitrile group with a flexible methoxypropoxy chain attached to a benzene (B151609) ring, opens up numerous avenues for future research and development. This section explores potential research directions, focusing on sustainable synthesis, novel material applications, computational design, and integration into advanced hybrid systems.

Q & A

Q. Table 1: Key Reaction Parameters

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Catalyst (Pd(PPh₃)₄) | 1.5 mol% | Maximizes coupling efficiency |

| Solvent | Anhydrous dioxane | Enhances solubility of boronates |

| Reaction Time | 12–16 hours | Ensures completion of transmetallation |

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and how are they interpreted?

Methodological Answer:

Critical techniques include:

- FT-IR : Identifies nitrile (C≡N stretch at ~2225 cm⁻¹) and methoxypropoxy (C-O-C stretch at ~1100 cm⁻¹) groups .

- NMR :

- UV-Vis : π→π* transitions in the benzonitrile core (λmax ~270 nm) indicate conjugation .

Note : Cross-validate with FT-Raman to resolve overlapping peaks in crowded spectral regions .

Advanced: How can computational methods (DFT, NBO) complement experimental data in studying electronic properties?

Methodological Answer:

Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level predict:

- Electron Localization Function (ELF) : Highlights electron-rich regions (e.g., nitrile group) for nucleophilic attack .

- Natural Bond Orbital (NBO) Analysis : Quantifies hyperconjugative interactions (e.g., lone pair donation from methoxy oxygen to σ* orbitals of adjacent C-O bonds) .

- Fukui Indices : Identify reactive sites (e.g., nitrile carbon as an electrophilic hotspot) .

Q. Table 2: Key DFT-Derived Parameters

| Property | Value (au) | Significance |

|---|---|---|

| HOMO-LUMO Gap | 4.82 | Indicates kinetic stability |

| Dipole Moment | 3.21 | Polarity for solvent interactions |

Advanced: What strategies resolve contradictions in reported spectroscopic data for structurally similar benzonitrile derivatives?

Methodological Answer:

Discrepancies in NMR or IR data often arise from solvent effects, tautomerism, or crystallinity. To address:

Solvent Standardization : Use deuterated DMSO or CDCl₃ for consistent ¹H NMR shifts .

Crystallographic Validation : Compare with single-crystal XRD to confirm substituent orientation .

Dynamic NMR : Detect rotational barriers in methoxypropoxy groups causing peak splitting .

Case Study : A 2021 study resolved conflicting FT-IR peaks for a methoxy-substituted analog by correlating computational vibrational modes with experimental data .

Advanced: How to design biological activity studies for this compound?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to simulate binding to kinase targets (e.g., EGFR). Prioritize poses with low binding energy (ΔG < -8 kcal/mol) .

- In Vitro Assays :

- Structure-Activity Relationship (SAR) : Modify the methoxypropoxy chain length to assess impact on bioavailability .

Advanced: What is the role of this compound as a building block in cross-coupling reactions?

Methodological Answer:

The compound’s boronate ester derivatives (e.g., pinacol boronate) enable Suzuki couplings to synthesize biaryl structures. Key considerations:

- Regioselectivity : The methoxypropoxy group directs electrophilic substitution to the para position .

- Functionalization : Post-coupling hydrolysis of nitrile to carboxylic acid expands utility in drug design .

Advanced: How to analyze reactive sites for functionalization using computational tools?

Methodological Answer:

- Electrostatic Potential (ESP) Maps : Generated via DFT to visualize electron-deficient (nitrile) and -rich (methoxy oxygen) regions .

- Dual Descriptor (Δf) : Combines Fukui indices (f⁺ for electrophilicity, f⁻ for nucleophilicity) to predict reactivity trends .

Example : A 2022 study used ESP maps to guide bromination at the nitrile-adjacent carbon, achieving >90% selectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.